molecular formula C20H30O B036371 ent-Kaurenal CAS No. 14046-84-5

ent-Kaurenal

Cat. No.: B036371
CAS No.: 14046-84-5
M. Wt: 286.5 g/mol
InChI Key: JCAVDWHQNFTFBW-XRNRSJMDSA-N
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Description

ent-Kaurenal: is a diterpenoid compound that plays a crucial role in the biosynthesis of gibberellins, which are plant hormones that regulate various aspects of plant growth and development. It is an intermediate in the metabolic pathway that converts ent-kaurene to gibberellins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-kaurenal typically involves the cyclization of ent-copalyl diphosphate (ent-CPP) to form ent-kaurene, which is then oxidized to this compound. This process is catalyzed by enzymes such as ent-kaurene synthase and ent-kaurene oxidase .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing genetically engineered microorganisms like Escherichia coli to express the necessary enzymes for the biosynthesis of this compound from ent-copalyl diphosphate .

Properties

IUPAC Name

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAVDWHQNFTFBW-XRNRSJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332096
Record name Kaurenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14046-84-5
Record name Kaurenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 - 116 °C
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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